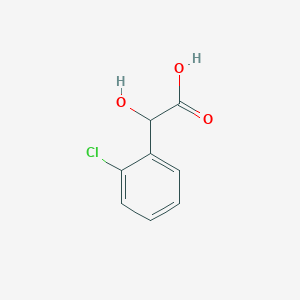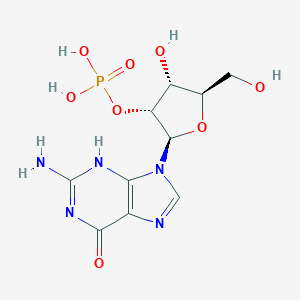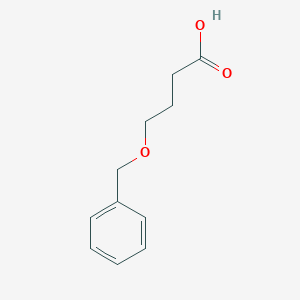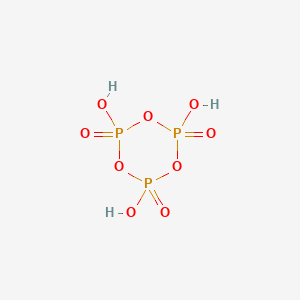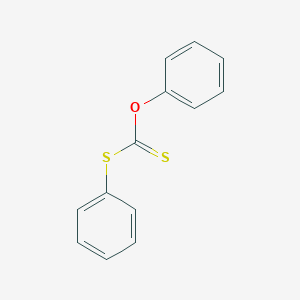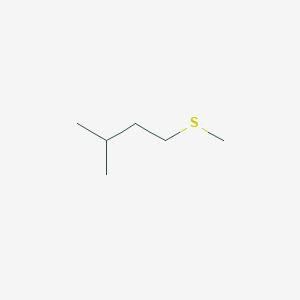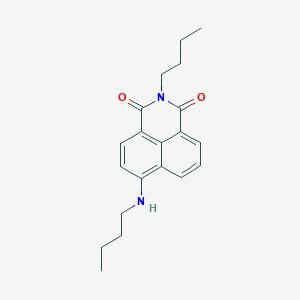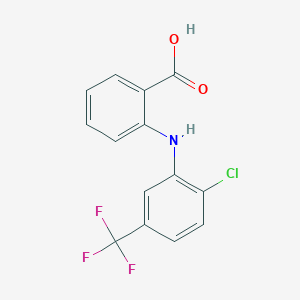
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate (TNTDN) is a powerful explosive that has been widely used in military and civilian applications. Its high explosive power and stability make it an ideal candidate for use in various applications. However, the use of TNTDN is associated with several risks, including environmental contamination and health hazards. In
Mecanismo De Acción
The explosive properties of 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate are due to its high energy content and the release of nitrogen gas upon detonation. In biomedical applications, 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate may act by disrupting the cell membrane or by interfering with cellular metabolism. Further research is needed to fully understand the mechanism of action of 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate in biomedical applications.
Biochemical and Physiological Effects
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate has been shown to have antimicrobial properties and may be useful in the treatment of bacterial infections. It has also been investigated for its potential use in cancer therapy. However, the use of 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate is associated with several risks, including environmental contamination and health hazards. 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate is toxic and can cause skin irritation, respiratory problems, and other health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate is a powerful explosive that is stable under normal conditions. It is relatively easy to synthesize and can be used in a wide range of applications. However, the use of 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate is associated with several risks, including environmental contamination and health hazards. Careful handling and disposal procedures are required to minimize the risks associated with 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate.
Direcciones Futuras
Further research is needed to fully understand the potential biomedical applications of 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate. It may be useful in the treatment of bacterial infections and cancer therapy. However, more studies are needed to fully understand the mechanism of action of 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate in these applications. Additionally, research is needed to develop safer and more environmentally friendly alternatives to 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate for use in military and civilian applications.
Métodos De Síntesis
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate is synthesized by the nitration of 2,4,6,8-tetraazanonane-1,9-diol with nitric acid and sulfuric acid. The reaction is exothermic and requires careful control of temperature and concentration to prevent the formation of undesired byproducts. The resulting 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate is a white crystalline solid that is stable under normal conditions.
Aplicaciones Científicas De Investigación
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate has been extensively studied for its explosive properties and its potential use in military applications. It has also been investigated for its potential use in mining and demolition. However, recent research has focused on its potential use in biomedical applications. 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate has been shown to have antimicrobial properties and may be useful in the treatment of bacterial infections. It has also been investigated for its potential use in cancer therapy.
Propiedades
Número CAS |
13979-94-7 |
|---|---|
Nombre del producto |
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl dinitrate |
Fórmula molecular |
C5H10N10O14 |
Peso molecular |
434.19 g/mol |
Nombre IUPAC |
[nitro-[[nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl]amino]methyl nitrate |
InChI |
InChI=1S/C5H10N10O14/c16-10(17)6(2-8(12(20)21)4-28-14(24)25)1-7(11(18)19)3-9(13(22)23)5-29-15(26)27/h1-5H2 |
Clave InChI |
JIFNBGMOBAYSNR-UHFFFAOYSA-N |
SMILES |
C(N(CN(CO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N(CN(CO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C(N(CN(CO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N(CN(CO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
13979-94-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




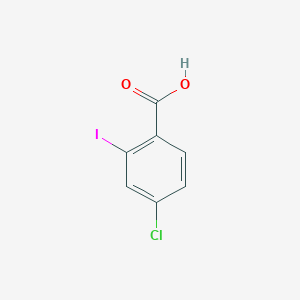

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
